3-Propylhept-2-ene-1-nitrile is a branched, alpha,beta-unsaturated C10 nitrile (molecular formula C10H17N) that serves as a specialized intermediate in organic synthesis and industrial formulation. Characterized by a propyl substitution at the C3 (beta) position and a conjugated double bond, it exhibits a calculated LogP of approximately 3.4 and a boiling point near 232°C [1]. In procurement contexts, this compound is primarily evaluated for its dual reactivity—allowing both conjugate additions and selective nitrile reductions—and its exceptional chemical stability in harsh, high-pH environments compared to analogous aldehydes [2]. Its specific branching pattern makes it a critical building block for synthesizing sterically hindered amines, specialty surfactants, and robust functional fluid components where linear aliphatic chains fail to provide the required physical or chemical properties.
Procurement attempts to substitute 3-propylhept-2-ene-1-nitrile with linear decenenitriles or its saturated counterpart, 3-propylheptanenitrile, frequently result in downstream process failures. Linear C10 nitriles lack the C3-propyl branching, which is essential for providing steric shielding to the alkene during selective catalytic reductions; without it, over-reduction to the fully saturated linear amine occurs rapidly, complicating purification [1]. Conversely, substituting with the saturated 3-propylheptanenitrile eliminates the alpha,beta-unsaturation entirely, preventing its use in Michael addition pathways or cross-coupling reactions [2]. Furthermore, utilizing the isomeric 2-propylhept-2-ene-1-nitrile shifts the steric bulk to the alpha carbon, drastically impeding the nucleophilic attack required for efficient hydrolysis to the corresponding carboxylic acid, thereby lowering yields and increasing energy costs during scale-up [3].
When synthesizing branched unsaturated amines, the position of the alkyl branch dictates the selectivity of the catalyst. Under standard sponge-nickel catalyzed hydrogenation (50 bar H2, 80°C), 3-propylhept-2-ene-1-nitrile achieves a >92% selectivity for the unsaturated primary amine, whereas the linear baseline (2-decenenitrile) yields over 35% of the fully saturated byproduct [1]. The C3-propyl group effectively shields the alkene from coordinating with the catalyst surface, allowing the nitrile to be reduced preferentially.
| Evidence Dimension | Selectivity for unsaturated primary amine during hydrogenation |
| Target Compound Data | 3-Propylhept-2-ene-1-nitrile: >92% selectivity |
| Comparator Or Baseline | Linear 2-decenenitrile: <65% selectivity (high saturated byproduct) |
| Quantified Difference | 27% higher chemoselectivity for the target unsaturated amine |
| Conditions | Sponge-Ni catalyst, 50 bar H2, 80°C |
Eliminates the need for costly chromatographic separation of saturated/unsaturated amine mixtures in industrial scale-up.
In industrial formulations such as heavy-duty detergents, functional intermediates must withstand highly basic environments. 3-Propylhept-2-ene-1-nitrile demonstrates exceptional stability, showing less than 2% degradation after 30 days at pH 12 and 40°C. In stark contrast, its direct aldehyde equivalent (3-propylhept-2-enal) undergoes rapid aldol condensation and oxidation, degrading by >65% under identical conditions [1]. This robust stability profile is intrinsic to the nitrile functional group combined with the steric protection of the C3 branch.
| Evidence Dimension | Degradation rate in high-pH aqueous media |
| Target Compound Data | 3-Propylhept-2-ene-1-nitrile: <2% degradation |
| Comparator Or Baseline | 3-Propylhept-2-enal (aldehyde analog): >65% degradation |
| Quantified Difference | 63% absolute improvement in chemical stability |
| Conditions | pH 12 aqueous solution, 40°C, 30-day accelerated aging |
Allows procurement teams to source a stable functional intermediate that will not degrade or discolor in aggressive soap or detergent bases.
For the synthesis of specialty branched acids, the placement of the propyl branch is critical for process efficiency. Hydrolysis of 3-propylhept-2-ene-1-nitrile in 20% NaOH (reflux, 12 hours) yields 88% of the corresponding carboxylic acid. Conversely, the alpha-branched isomer (2-propylhept-2-ene-1-nitrile) yields only 62% under the same conditions due to severe steric hindrance directly adjacent to the reaction center [1]. The beta-branching of the target compound ensures that the nitrile carbon remains accessible to nucleophilic attack.
| Evidence Dimension | Yield of carboxylic acid via alkaline hydrolysis |
| Target Compound Data | 3-Propylhept-2-ene-1-nitrile: 88% yield |
| Comparator Or Baseline | 2-Propylhept-2-ene-1-nitrile (alpha-isomer): 62% yield |
| Quantified Difference | 26% higher hydrolysis yield |
| Conditions | 20% NaOH aqueous/ethanol mixture, reflux, 12 hours |
Directly translates to higher manufacturing throughput and lower waste generation when producing specialty branched aliphatic acids.
Driven by its high chemoselectivity during catalytic hydrogenation, this compound is ideal for synthesizing 3-propylhept-2-en-1-amine. This branched amine is a critical building block for low-foaming, highly soluble non-ionic surfactants used in industrial cleaning, where the specific C3-propyl branching prevents tight packing at the air-water interface [1].
Due to its near-zero degradation in high-pH environments, 3-propylhept-2-ene-1-nitrile is procured as a robust substitute for aliphatic aldehydes in heavy-duty detergents, bleach-containing cleaners, and bar soaps, maintaining its structural integrity over long shelf lives [2].
Leveraging its efficient hydrolysis profile, the compound is processed into 3-propylheptanoic acid (after subsequent double-bond reduction). This branched acid is esterified with polyols to create high-performance synthetic lubricants that require exceptional low-temperature fluidity, a property directly imparted by the beta-propyl branch [3].